![molecular formula C26H21ClN4O4 B2687650 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide CAS No. 1251630-02-0](/img/no-structure.png)

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

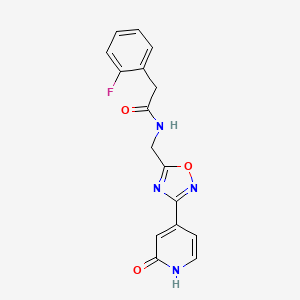

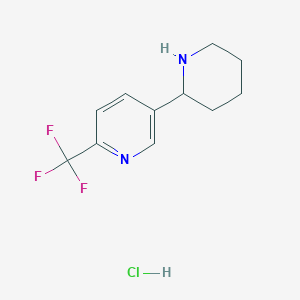

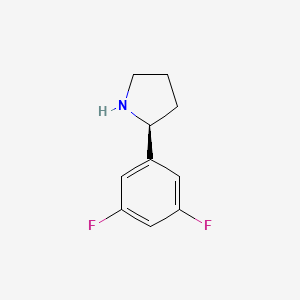

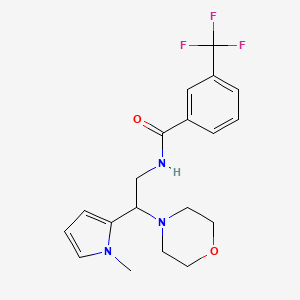

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

This compound is a heterocyclic compound containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The molecular formula is C23H26F2N2O3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is a compound that could potentially be involved in chemical synthesis and reactivity studies due to its structural complexity. For instance, compounds with similar structural motifs have been explored for their reactivity and mechanisms in nucleophilic aromatic substitution reactions. Such reactions are fundamental in creating a wide range of chemical entities, important in medicinal chemistry and material science. A study by Pietra and Vitali (1972) on the reactivity of piperidine with nitro-aromatic compounds underlines the relevance of investigating compounds with similar structural complexity for their chemical transformation capabilities and understanding their reaction mechanisms in organic synthesis (Pietra & Vitali, 1972).

Drug Discovery and Development

The structural features of this compound suggest its potential application in drug discovery, particularly as a ligand for various receptors. Compounds with similar structures have been investigated for their affinity towards dopamine D2 receptors, highlighting their potential in treating neuropsychiatric disorders. Research by Jůza et al. (2022) into dopamine D2 receptor ligands showcases the importance of the structural elements present in compounds like this compound for their therapeutic potential in conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Environmental Contaminant Analysis

While the focus is on excluding drug use, dosage, and side effects, it's noteworthy to consider that structurally complex compounds like this compound could be analogs or derivatives of environmental contaminants. Studies on parabens, for example, delve into their fate, behavior, and impact on aquatic environments. Such research emphasizes the need for understanding the environmental persistence and toxicological effects of synthetic compounds, potentially including derivatives or structurally related compounds of this compound (Haman et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide' involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with N-methylpiperidine to form 4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide. The final step involves the reaction of this intermediate with 2-fluorobenzoyl chloride and sodium hydride to form the target compound.", "Starting Materials": [ "4-isopropylbenzoic acid", "thionyl chloride", "N-methylpiperidine", "2-fluorobenzoyl chloride", "sodium hydride" ], "Reaction": [ "4-isopropylbenzoic acid + thionyl chloride -> 4-isopropylbenzoyl chloride", "4-isopropylbenzoyl chloride + N-methylpiperidine -> 4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide", "4-{[1-(4-methylpiperidin-1-yl)benzoyl]isopropyl}benzamide + 2-fluorobenzoyl chloride + sodium hydride -> 4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide" ] } | |

| 1251630-02-0 | |

Formule moléculaire |

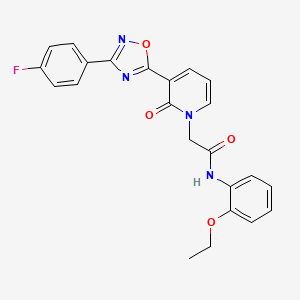

C26H21ClN4O4 |

Poids moléculaire |

488.93 |

Nom IUPAC |

2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |

Clé InChI |

SSUUEXPVBFFXIL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)

![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)